![molecular formula C13H7ClF5NO2S B7480071 4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B7480071.png)
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as DAS181, is a small molecule drug that has been developed for the treatment of respiratory viral infections. It has been shown to have broad-spectrum antiviral activity against a range of respiratory viruses, including influenza virus, parainfluenza virus, and respiratory syncytial virus.
Wirkmechanismus
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide works by cleaving the sialic acid receptors on the surface of respiratory cells, which are required for viral attachment and entry into the cells. This prevents the virus from infecting the cells and replicating.
Biochemical and Physiological Effects
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have a favorable safety profile in both preclinical and clinical studies. It is rapidly metabolized and eliminated from the body, and does not accumulate in the tissues. It does not appear to have any significant effects on the immune system or other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of respiratory viral infections. Its rapid metabolism and elimination from the body also make it a safe and well-tolerated drug. However, its effectiveness may be limited by the emergence of drug-resistant viral strains, and further studies are needed to determine the optimal dosing regimen.
Zukünftige Richtungen
Future research on 4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide could focus on the development of new formulations and delivery methods to improve its efficacy and reduce the risk of drug resistance. It could also be studied in combination with other antiviral drugs to determine if it has synergistic effects. Additionally, further studies are needed to determine its safety and efficacy in different patient populations, such as children and elderly individuals.
Synthesemethoden
The synthesis of 4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 3,4-difluoroaniline in the presence of a palladium catalyst. The resulting intermediate is then reacted with trifluoromethyl magnesium bromide to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its antiviral activity against respiratory viruses. In vitro studies have shown that it can inhibit the replication of a range of viruses, including influenza virus, parainfluenza virus, and respiratory syncytial virus. In vivo studies in animal models have also demonstrated its efficacy in reducing viral load and improving survival rates.
Eigenschaften
IUPAC Name |
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF5NO2S/c14-10-3-2-8(6-9(10)13(17,18)19)23(21,22)20-7-1-4-11(15)12(16)5-7/h1-6,20H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSGXFQMPPYKBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.